molecular formula C12H22O2 B11902780 7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane CAS No. 49673-70-3

7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane

Cat. No.: B11902780
CAS No.: 49673-70-3
M. Wt: 198.30 g/mol
InChI Key: NPSDJGXZMLTNLN-UHFFFAOYSA-N
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Description

7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane is an organic compound characterized by its unique spirocyclic structure. This compound features a dioxaspirodecane ring system with a tert-butyl group attached to the seventh carbon. The spirocyclic structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane typically involves the reaction of appropriate diols with ketones under acidic conditions to form the spirocyclic ring. One common method includes the use of 1,4-dioxane and tert-butyl alcohol in the presence of an acid catalyst to facilitate the formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of biocatalysts and green chemistry principles is also explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane finds applications in several scientific research areas:

Mechanism of Action

The mechanism by which 7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 7-(phenylmethyl)-, 1,1-dimethylethyl ester
  • 1,1-Dimethylethyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 1-oxa-4-azaspiro[4.5]decane-4-carboxylate

Uniqueness

7-(1,1-Dimethylethyl)-1,4-dioxaspiro(4.5)decane is unique due to its specific spirocyclic structure and the presence of the tert-butyl group, which imparts distinct steric and electronic properties. These features differentiate it from other similar compounds and contribute to its specific reactivity and applications .

Properties

CAS No.

49673-70-3

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

7-tert-butyl-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C12H22O2/c1-11(2,3)10-5-4-6-12(9-10)13-7-8-14-12/h10H,4-9H2,1-3H3

InChI Key

NPSDJGXZMLTNLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCC2(C1)OCCO2

Origin of Product

United States

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